N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-derived acetamide featuring a 5,6-dimethyl-substituted benzothiazole core, a 4-(methylsulfonyl)phenyl group, and a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-12-21-22(13-17(16)2)31-24(26-21)27(15-19-6-4-5-11-25-19)23(28)14-18-7-9-20(10-8-18)32(3,29)30/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYDTXCJHPXYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps. One common synthetic route begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethyl groups at the 5 and 6 positions. The phenyl group with the methylsulfonyl substituent is then attached through a series of substitution reactions. Finally, the pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, sodium hydride, and various alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce methylthio derivatives.
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or altering the redox balance within cells. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a benzothiazole-acetamide scaffold with several derivatives reported in the literature. Key structural differences lie in substituent groups, which influence physicochemical and biological properties:
Key Observations :
- Acetamide Substituents : The pyridin-2-ylmethyl group distinguishes it from piperazine/thio-linked analogs (–2, 8 ), which may influence pharmacokinetics (e.g., metabolic stability).
- Methylsulfonyl Group : This moiety is absent in other derivatives, possibly enhancing solubility or target affinity compared to chlorophenyl or methoxy groups ( ).
Physicochemical Properties Comparison
Table 2: Physicochemical Data for Selected Compounds
Notes:
Q & A
Q. What are the optimal synthetic strategies for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide?
The synthesis involves multi-step reactions requiring precise control of parameters such as solvent choice (e.g., DMF or dichloromethane), temperature (often 50–80°C), and reaction time (12–48 hours). Key steps include amide bond formation between the benzo[d]thiazole and pyridin-2-ylmethyl moieties, followed by sulfonylation of the phenyl group. Purification typically employs column chromatography, with yields optimized to >70% using anhydrous conditions and catalysts like triethylamine . Analytical validation via NMR (¹H/¹³C) and HPLC (purity >95%) is critical .
Q. How should researchers validate the structural integrity and purity of this compound?
Best practices include:
- Nuclear Magnetic Resonance (NMR): Assign peaks for methyl groups (δ 2.4–2.6 ppm for dimethylbenzo[d]thiazole), sulfonyl protons (δ 3.1–3.3 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients to confirm purity (>95%) .
- Mass Spectrometry (MS): Verify the molecular ion peak at m/z 465.59 (M+H⁺) .
Q. What experimental designs are recommended for initial biological activity screening?
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity with malachite green phosphate detection).
- Cellular viability assays: Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
- Binding affinity studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like COX-2 or EGFR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity artifacts. Mitigation strategies:
- Reproducibility checks: Validate results across independent labs using identical protocols (e.g., IC50 determinations in triplicate).
- Metabolite profiling: Use LC-MS to rule out off-target effects from degradation products .
- Orthogonal assays: Confirm activity via complementary methods (e.g., SPR + cellular thermal shift assays) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent modification: Replace the methylsulfonyl group with ethylsulfonyl (to assess steric effects) or methoxy (to study electronic impacts) .
- Bioisosteric replacement: Swap the pyridin-2-ylmethyl group with pyridin-4-ylmethyl to evaluate binding pocket compatibility .
- Fragment-based design: Synthesize truncated analogs (e.g., lacking the benzo[d]thiazole ring) to identify core pharmacophores .
Q. How should pharmacokinetic properties (e.g., solubility, metabolic stability) be assessed preclinically?
Q. What methodologies are recommended for target identification and mechanism of action studies?
- Chemical proteomics: Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
- CRISPR/Cas9 screening: Identify gene knockouts that confer resistance to the compound in cell viability assays .
- Molecular dynamics simulations: Model interactions with predicted targets (e.g., COX-2) using docking software (AutoDock Vina) .
Q. How can researchers address stability issues during long-term storage or in vitro assays?
Q. What approaches improve solubility for in vivo studies without compromising activity?
- Prodrug design: Introduce phosphate or PEG groups at the pyridine nitrogen to enhance aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .
Methodological Notes
- Cross-validation: Always corroborate synthetic yields and bioactivity data with orthogonal techniques (e.g., NMR + HRMS for purity; SPR + ITC for binding).
- Data documentation: Report reaction conditions (solvent, temperature, catalysts) and assay parameters (cell line passage number, buffer composition) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
